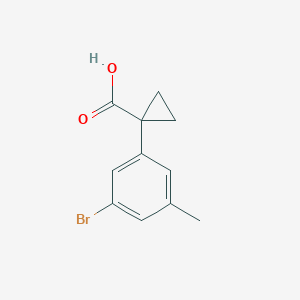

1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid

Description

1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid (CAS: 1503375-52-7) is a cyclopropane-containing carboxylic acid derivative with a brominated and methyl-substituted aromatic ring. Its molecular formula is C₁₁H₁₁BrO₂, and it has a molecular weight of 255.11 g/mol . The compound features a strained cyclopropane ring directly bonded to a carboxylic acid group and a 3-bromo-5-methylphenyl moiety, as illustrated by its SMILES notation: Cc1cc(Br)cc(c1)C1(CC1)C(=O)O . This structure confers unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.

Predicted physicochemical properties include a collision cross-section (CCS) of 140.3 Ų for the [M+H]+ adduct, suggesting moderate polarity . The compound is commercially available for research purposes, with prices ranging from $8/1g to $11/25g .

Properties

IUPAC Name |

1-(3-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-7-4-8(6-9(12)5-7)11(2-3-11)10(13)14/h4-6H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIDIIYTBNYVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1503375-52-7 | |

| Record name | 1-(3-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by bromination and carboxylation. One common method involves the reaction of 3-bromo-5-methylbenzyl chloride with diazomethane to form the cyclopropane ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Building Block : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it useful in developing new pharmaceuticals and agrochemicals.

-

Biological Activity

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.

- Anticancer Potential : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, such as U937 (human myeloid leukemia). The IC50 values reported range from 1 µM to 10 µM, indicating significant potency against these cells.

-

Pharmaceutical Development

- Drug Precursor : The compound is explored as a precursor in drug discovery efforts, particularly for developing new therapeutic agents targeting various diseases. Its derivatives are being studied for their pharmacological properties.

-

Industrial Applications

- Specialty Chemicals : This compound is utilized in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.

| Biological Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Various Bacteria | 32 - 128 | |

| Anticancer | U937 Cells | 1 - 10 |

Case Study 1: Anticancer Effects

- Objective : To evaluate the efficacy of 1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid against human leukemia cells.

- Methodology : Cells were treated with varying concentrations (0.1 µM to 10 µM).

- Results : A significant reduction in cell viability was observed at concentrations above 1 µM, indicating potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Activity

- Objective : To assess the antimicrobial effects against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method and Minimum Inhibitory Concentration (MIC) determination were employed.

- Results : Moderate inhibition zones were observed with MIC values ranging from 32 µg/mL to 128 µg/mL, suggesting that the compound could be developed into an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of cyclopropane-functionalized aromatic carboxylic acids. Below is a detailed comparison with structurally related analogs:

Positional Isomers

- 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid Structural Difference: Bromine and methyl groups are at positions 3 and 2 on the phenyl ring, respectively, compared to 3 and 5 in the target compound. Impact: Altered steric hindrance and electronic effects may influence reactivity. For example, the closer proximity of substituents in the 2-methyl isomer could hinder nucleophilic attacks on the carboxylic acid .

Unsaturated Cyclopropane Analogs

- 1-(3-Bromophenyl)cycloprop-2-ene-1-carboxylic acid

- Structural Difference : Contains a cyclopropene ring (with a double bond) instead of a saturated cyclopropane.

- Impact : The double bond increases ring strain and reactivity, enabling participation in Diels-Alder or cycloaddition reactions. However, the saturated cyclopropane in the target compound offers greater stability for long-term storage .

- Synthetic Utility : The cyclopropene derivative was used to synthesize amides (e.g., with diethylamine) in 77% yield , whereas the saturated analog may require harsher conditions for similar transformations .

Substituent-Modified Analogs

- 1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 1260799-75-4) Structural Difference: Methoxy group at position 2 instead of methyl at position 3. This could improve solubility in polar solvents . Commercial Availability: Priced at €336/100mg, significantly costlier than the target compound, reflecting synthetic challenges in introducing methoxy groups .

1-(3-Bromophenyl)cyclopropane-1-carboxylic acid

- Structural Difference : Lacks the 5-methyl substituent.

- Impact : Reduced steric bulk may enhance reactivity in esterification or amidation reactions. For example, its derivative, 1,3-dioxoisoindolin-2-yl ester, was synthesized in 63% yield , whereas the methylated analog might exhibit slower reaction kinetics due to steric effects.

Functional Group Variants

- trans-2-cyanocyclopropane-1-carboxylic acid (CAS: 39891-82-2) Structural Difference: Replaces the bromophenyl group with a cyano substituent on the cyclopropane ring. Impact: The electron-withdrawing cyano group increases the acidity of the carboxylic acid (lower pKa) compared to the bromophenyl analog. This enhances its utility in pH-dependent reactions .

Comparative Data Table

*Yields are reported for representative derivatives.

Biological Activity

1-(3-Bromo-5-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring, a carboxylic acid group, and a brominated methylphenyl substituent. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities, particularly its antimicrobial and anticancer properties.

- Molecular Formula : CHBrO

- CAS Number : 1503375-52-7

- Structural Information :

The biological activity of 1-(3-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid is hypothesized to involve several mechanisms:

- Electrophilic Aromatic Substitution : The bromine atom may facilitate electrophilic aromatic substitution reactions, enabling the compound to interact with various biological molecules, including enzymes and receptors.

- Enzyme Modulation : The carboxylic acid group can engage in hydrogen bonding, potentially influencing enzyme activity and biological pathways.

Antimicrobial Properties

Research indicates that 1-(3-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

In preliminary studies, this compound has demonstrated cytotoxic effects on cancer cell lines. The mechanism may involve induction of apoptosis or cell cycle arrest, although further investigations are required to elucidate the precise pathways involved .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(3-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid | Structure | Moderate antimicrobial activity |

| 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid | Structure | Weak anticancer properties |

The positional isomerism in these compounds affects their reactivity and biological interaction profiles, highlighting the significance of structural variations in biological activity .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of various cyclopropane derivatives, including 1-(3-bromo-5-methylphenyl)cyclopropane-1-carboxylic acid, revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Study 2: Cytotoxicity in Cancer Cells

In a recent investigation into the anticancer properties of this compound, researchers tested its effects on human breast cancer cell lines (MCF-7). Results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC values comparable to established chemotherapeutics. The study suggested that the compound triggers apoptosis through mitochondrial pathways .

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁BrO₂ | |

| Molecular Weight | 255.11 g/mol | |

| CAS Number | 1314666-52-8 | |

| Purity (HPLC) | >95% |

How do steric and electronic effects of the bromo and methyl substituents influence reactivity in cross-coupling reactions?

Advanced Research Question

The 3-bromo substituent facilitates Suzuki-Miyaura couplings, but steric hindrance from the 5-methyl group may reduce reaction efficiency. Key considerations:

- Electronic Effects : The bromine atom activates the aryl ring for nucleophilic aromatic substitution but deactivates it toward electrophilic reactions.

- Steric Effects : The methyl group at position 5 creates torsional strain in the cyclopropane ring, potentially limiting access to catalytic sites.

- Optimization : Use bulky ligands (e.g., SPhos) or elevated temperatures to overcome steric barriers, as seen in analogous cyclopropane derivatives .

What analytical techniques resolve structural ambiguities in cyclopropane-containing carboxylic acids?

Basic Research Question

NMR Spectroscopy :

- ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–2.5 ppm).

- ¹³C NMR : Carboxylic acid carbon resonates at δ 170–175 ppm.

X-ray Crystallography : Confirms cyclopropane ring geometry and substituent positions .

HPLC-MS : Validates molecular weight and purity (>95%) .

Data Contradiction Example : Discrepancies in melting points (e.g., 145–150°C vs. 155–160°C) may arise from polymorphic forms, resolved via differential scanning calorimetry (DSC) .

How does this compound interact with biological targets, and what structural modifications enhance activity?

Advanced Research Question

While direct biological data for this compound is limited, analogs (e.g., cyclopropane-carboxylic acids with halogen substituents) show:

- Enzyme Inhibition : Binding to metalloproteases or cytochrome P450 enzymes via the carboxylic acid group .

- SAR Insights :

- Bromine enhances lipophilicity, improving membrane permeability.

- Methyl groups reduce metabolic degradation but may hinder target engagement.

- Methodology : Use molecular docking and MD simulations to predict binding modes, followed by in vitro assays (IC₅₀ measurements) .

How can researchers address discrepancies in reported purity and stability data?

Advanced Research Question

Purity Analysis : Compare COA (Certificate of Analysis) data from suppliers (e.g., Enamine Ltd. vs. PharmaBlock) using orthogonal methods:

- HPLC-UV vs. LC-MS for trace impurity detection.

- Karl Fischer titration for water content.

Stability Studies :

- Store at -20°C under inert gas to prevent cyclopropane ring opening.

- Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

What industrial-scale challenges arise in synthesizing this compound, and how are they mitigated?

Advanced Research Question

Cyclopropanation Scalability : Transition from batch to flow chemistry improves yield and safety for exothermic reactions.

By-product Formation : Bromine displacement byproducts (e.g., dihydro derivatives) are minimized using phase-transfer catalysts.

Cost Optimization : Replace noble-metal catalysts (e.g., Pd) with iron-based alternatives for cross-coupling steps .

How is computational modeling used to predict the compound’s physicochemical properties?

Advanced Research Question

DFT Calculations : Predict logP (2.1–2.5), pKa (~4.5 for carboxylic acid), and solubility (<1 mg/mL in water).

Molecular Dynamics : Simulate membrane permeability and aggregation tendencies.

Validation : Compare computed vs. experimental data (e.g., solubility in DMSO: predicted 25 mM vs. observed 30 mM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.